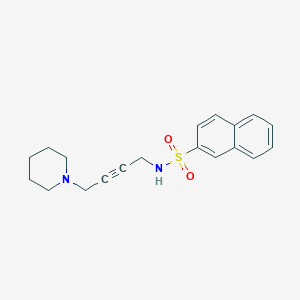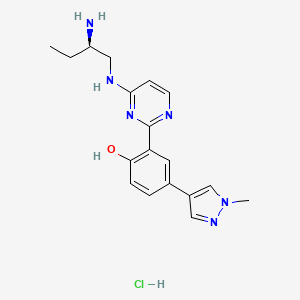
N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Imaging Applications
The synthesis of carbon-11 labeled naphthalene-sulfonamides, including derivatives similar to N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide, has been explored for positron emission tomography (PET) imaging of human CCR8. These tracers are prepared via O-[(11)C]methylation or N-[(11)C]methylation, showcasing their potential in molecular imaging for medical diagnostic purposes (Wang et al., 2008).
Crystal Structures and Interaction Analysis
The study of crystal structures of salts formed from piperidine and naphthalene-disulfonic acids reveals insights into the supramolecular synthons formed. These structures are stabilized by classical hydrogen bonds as well as CH2···O, O···Cπ, and CH2···π interactions, contributing to the understanding of solid-state chemistry and potential applications in material science (Jin et al., 2015).
Chemical Reactions and Molecular Interactions
Experimental and theoretical studies on alkylaminophenol compounds, related to the structure of interest, have demonstrated potential biological activity and high antioxidant values. Such studies underscore the relevance of these compounds in drug discovery, highlighting their electronic, structural, and molecular properties through DFT and HF methods (Ulaş, 2020).
Biological Activity and Therapeutic Potentials
Research on N-alkylated arylsulfonamides, structurally related to the compound of interest, has identified potent and selective ligands for the human 5-HT7 receptor. This includes findings on their biological activities, which are crucial for developing new treatments for central nervous system disorders. Such compounds exhibit distinct antidepressant-like and pro-cognitive properties, providing a foundation for future pharmaceutical applications (Canale et al., 2016).
Novel Synthesis Methods and Drug Design
The synthesis of protected β-amino acids via the addition of a Reformatsky reagent to N-sulfonylimines showcases innovative approaches to creating building blocks for drug development. This methodology, applicable to compounds like this compound, enhances the toolkit available for the synthesis of novel pharmaceutical agents (Robinson & Wyatt, 1993).
Properties
IUPAC Name |
N-(4-piperidin-1-ylbut-2-ynyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-24(23,19-11-10-17-8-2-3-9-18(17)16-19)20-12-4-7-15-21-13-5-1-6-14-21/h2-3,8-11,16,20H,1,5-6,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPYKKKCXBGJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532714.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2532715.png)


![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)




![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)
![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)
![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)
